(4-Ethylcyclohexyl)hydrazine hydrochloride
Description
(4-Ethylcyclohexyl)hydrazine hydrochloride is a chemical compound with the molecular formula C8H19ClN2 and a molecular weight of 178.7 g/mol . It is a hydrazine derivative that contains an ethyl group, making it unique compared to other cyclohexyl hydrazine compounds. This compound is used in various fields, including pharmaceuticals, agrochemicals, and the polymer industry.
Properties
IUPAC Name |
(4-ethylcyclohexyl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2.ClH/c1-2-7-3-5-8(10-9)6-4-7;/h7-8,10H,2-6,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYTCTHZINGAOPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (4-Ethylcyclohexyl)hydrazine hydrochloride typically involves the reaction of 4-ethylcyclohexanone with hydrazine hydrate in the presence of hydrochloric acid . The reaction conditions include maintaining a controlled temperature and pH to ensure the desired product is obtained. Industrial production methods may involve large-scale batch reactions with optimized conditions for yield and purity .
Chemical Reactions Analysis
(4-Ethylcyclohexyl)hydraz
Biological Activity
(4-Ethylcyclohexyl)hydrazine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and specific case studies that highlight its pharmacological properties.
Synthesis
The synthesis of this compound typically involves the reaction of hydrazine with appropriate carbonyl compounds. The compound belongs to a class of hydrazine derivatives known for their diverse biological activities, including antimicrobial and anticancer properties.
Anticancer Activity
Research has demonstrated that hydrazine derivatives exhibit significant anticancer properties. A study evaluated various hydrazone derivatives synthesized from hydrazine, revealing that certain compounds showed high selectivity against different cancer cell lines, including melanoma and renal cancer. The cytotoxic effects were assessed using the sulforhodamine B assay, which indicated that compounds derived from hydrazine exhibited varying degrees of activity against cancer cells, with some showing promising results against prostate and ovarian cancers .
Antibacterial Activity
Hydrazide-hydrazone compounds have also been reported to possess notable antibacterial activity. A series of benzocaine-derived hydrazides were synthesized and tested against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicated that these compounds could effectively inhibit bacterial growth, suggesting potential applications in treating bacterial infections .
Study 1: Anticancer Evaluation
In a comprehensive study on the anticancer effects of hydrazine derivatives, several compounds were tested against various human cancer cell lines. The results indicated that specific derivatives exhibited cytotoxicity with IC50 values in the micromolar range. For instance, compound (8a) demonstrated high selectivity against melanoma (SK-MEL-2) and renal cancer (TK-10), while compound (8b) showed effectiveness against prostate cancer (PC-3) .
| Compound | Cancer Type | IC50 (µM) |
|---|---|---|
| 8a | Melanoma | 5.2 |
| 8a | Renal | 6.1 |
| 8b | Prostate | 4.5 |
| 8c | Colon | 7.0 |
Study 2: Antibacterial Screening
Another study focused on the antibacterial properties of synthesized hydrazide-hydrazones derived from benzocaine. The compounds were evaluated using the micro-well dilution method against various strains. Results showed significant antibacterial activity, particularly against multidrug-resistant strains.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 3a | E. coli ATCC 10536 | 32 |
| 3b | S. aureus ATCC 6538 | 16 |
| 3c | P. aeruginosa | 64 |
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes involved in cell proliferation and survival pathways in cancer cells. Additionally, its structural features may allow it to penetrate bacterial membranes effectively, leading to disruption of cellular functions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
